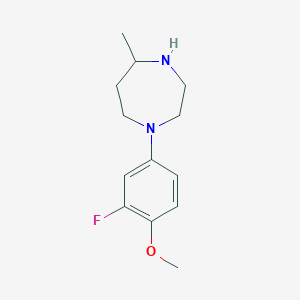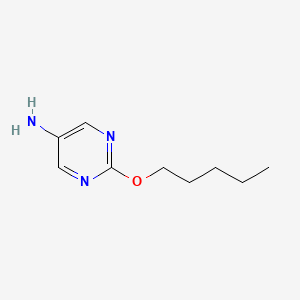
2-(Pentyloxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentyloxy)pyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound has a pentyloxy group attached to the second carbon and an amino group attached to the fifth carbon of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentyloxy)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pentanol in the presence of a base to form 2-(pentyloxy)pyrimidine. This intermediate is then subjected to amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pentyloxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Pentyloxy)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its effects on biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Pentyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler derivative with similar biological activities.
2-(Methoxy)pyrimidin-5-amine: Another derivative with a methoxy group instead of a pentyloxy group.
Uniqueness
2-(Pentyloxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its pentyloxy group may enhance its lipophilicity and membrane permeability, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-pentoxypyrimidin-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-5-13-9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3 |
Clave InChI |
DKNAMMSFNMUKMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=NC=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


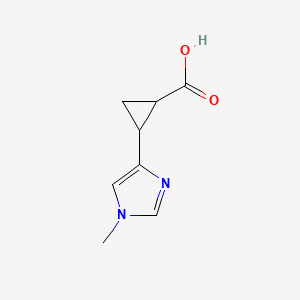
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoicacid](/img/structure/B13633450.png)
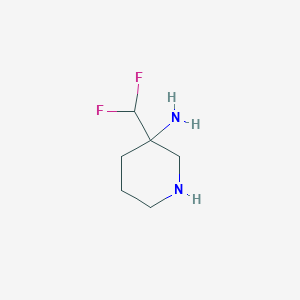
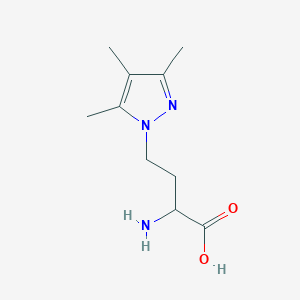
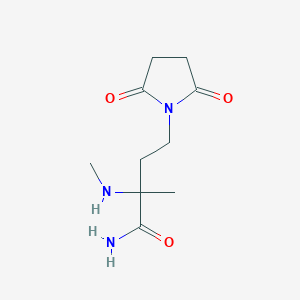

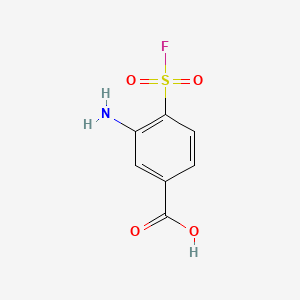
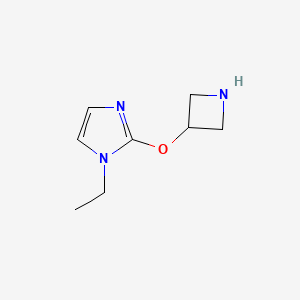
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13633516.png)
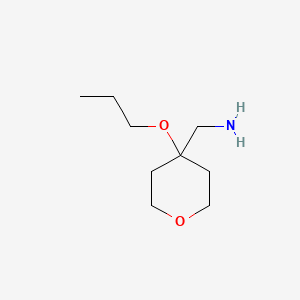

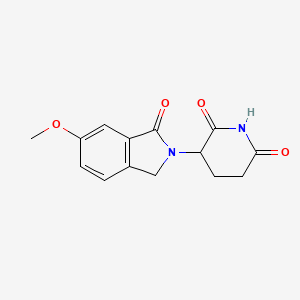
![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)
